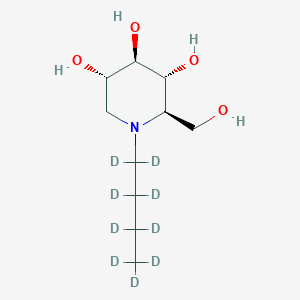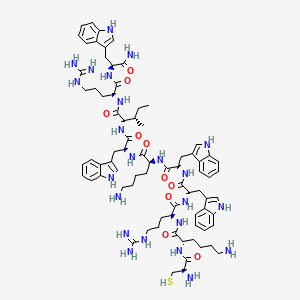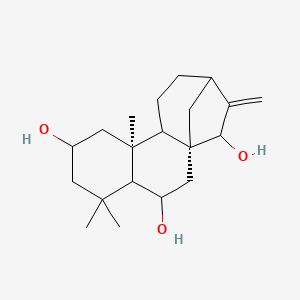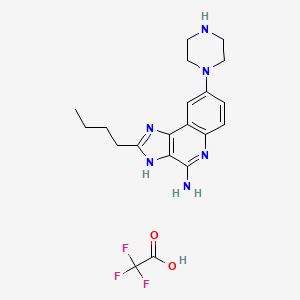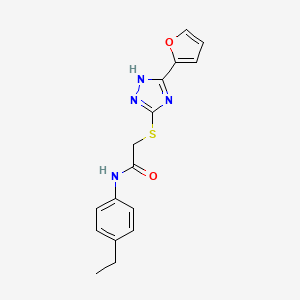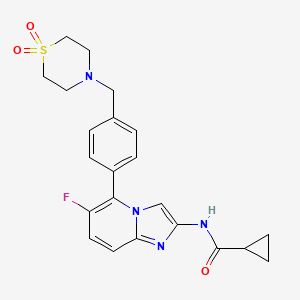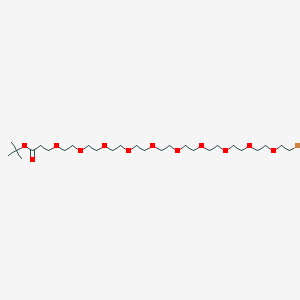![molecular formula C18H14N2Na2O8S2 B15144722 disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate involves an azo coupling reaction. The process begins with the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid, which is then coupled with 6-hydroxy-2-naphthalene sulfonic acid . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained as a red powder or granules, which are then purified and standardized for various applications .
化学反应分析
Types of Reactions
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate primarily undergoes azo coupling reactions. It can also participate in substitution reactions, particularly in the presence of nucleophiles. The compound is relatively stable under normal conditions but can be reduced to its corresponding amines under strong reducing conditions .
Common Reagents and Conditions
Azo Coupling: Requires diazonium salts and phenolic compounds under acidic conditions.
Substitution Reactions: Involves nucleophiles such as hydroxide ions or amines.
Reduction: Utilizes reducing agents like sodium dithionite or zinc in acidic conditions.
Major Products Formed
Azo Coupling: Produces azo dyes with varying substituents.
Substitution Reactions: Results in substituted azo compounds.
Reduction: Yields aromatic amines.
科学研究应用
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic marker.
Industry: Widely used as a colorant in food, cosmetics, and pharmaceuticals .
作用机制
The compound exerts its effects primarily through its ability to absorb light in the visible spectrum, imparting a red color to the substances it is added to. The molecular structure allows for the formation of stable azo bonds, which are responsible for its color properties. In biological systems, it can interact with proteins and other biomolecules, making it useful in various staining and diagnostic applications .
相似化合物的比较
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is unique due to its specific molecular structure, which imparts a distinct red color. Similar compounds include:
Tartrazine (FD&C Yellow No. 5): A yellow azo dye used in similar applications.
Sunset Yellow FCF (FD&C Yellow No. 6): Another azo dye with an orange color.
Amaranth (FD&C Red No. 2): A red azo dye with different substituents
These compounds share similar synthetic routes and applications but differ in their color properties and specific molecular structures.
属性
分子式 |
C18H14N2Na2O8S2 |
|---|---|
分子量 |
496.4 g/mol |
IUPAC 名称 |
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI 键 |
CEZCCHQBSQPRMU-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)



